molecular formula C6H2Na4O8 B1609945 Tetrasodium ethane-1,1,2,2-tetracarboxylate CAS No. 36499-56-6

Tetrasodium ethane-1,1,2,2-tetracarboxylate

Cat. No.: B1609945
CAS No.: 36499-56-6
M. Wt: 294.03 g/mol
InChI Key: DVWOQWYTAACVCO-UHFFFAOYSA-J
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Description

Tetrasodium ethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C6H2Na4O8 and a molecular weight of 294.03436 g/mol . It is a tetracarboxylate salt, meaning it contains four carboxylate groups, each of which is bonded to a sodium ion. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasodium ethane-1,1,2,2-tetracarboxylate can be synthesized through the neutralization of ethane-1,1,2,2-tetracarboxylic acid with sodium hydroxide. The reaction typically involves dissolving ethane-1,1,2,2-tetracarboxylic acid in water and gradually adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the tetrasodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable, solid form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ethane-1,1,2,2-tetracarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or aldehydes .

Scientific Research Applications

Tetrasodium ethane-1,1,2,2-tetracarboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrasodium ethane-1,1,2,2-tetracarboxylate involves its ability to chelate metal ions. The carboxylate groups in the compound can form stable complexes with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in various applications, such as water treatment and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium ethane-1,1,2,2-tetracarboxylate is unique due to its specific molecular structure, which provides distinct chelating properties. Unlike EDTA, it has a simpler structure and may offer advantages in terms of biodegradability and environmental impact .

Properties

IUPAC Name

tetrasodium;ethane-1,1,2,2-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWOQWYTAACVCO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])C(=O)[O-])(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Na4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189996
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36499-56-6
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036499566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium ethane-1,1,2,2-tetracarboxylate
Reactant of Route 2
Tetrasodium ethane-1,1,2,2-tetracarboxylate
Reactant of Route 3
Tetrasodium ethane-1,1,2,2-tetracarboxylate

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